molecular formula C11H15Cl2NO B1456309 3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride CAS No. 1219961-08-6

3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1456309
CAS No.: 1219961-08-6
M. Wt: 248.15 g/mol
InChI Key: POKXGVMCBOUGAO-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a chloro-substituted methylphenoxy group. Its molecular formula is C₁₁H₁₅ClNO·HCl, with a molar mass of 272.16 g/mol. This compound is typically a white crystalline solid, sensitive to irritants, and stored at room temperature . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies due to its balanced electronic and steric properties.

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKXGVMCBOUGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219961-08-6
Record name Pyrrolidine, 3-(4-chloro-3-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219961-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in cancer research and neuropharmacology:

  • Cancer Research : Studies have shown that 3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. This property makes it a candidate for further development as an anticancer agent.
  • Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood disorders and pain relief. For instance, derivatives of similar structures have exhibited analgesic and antidepressant activities in animal models.

Pharmacokinetics

Research indicates that this compound interacts significantly with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs, making it relevant for studies in pharmacology and toxicology.

Chemical Synthesis

In organic synthesis, this compound serves as an intermediate for the preparation of other chemical entities. Its unique structure allows it to be utilized in various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
  • Oxidation and Reduction : It can also participate in oxidation and reduction reactions to yield various products, enhancing its utility in synthetic chemistry.

Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of pyrrolidine derivatives similar to this compound. Results indicated significant pain relief in animal models, suggesting potential applications as analgesics.

Study 2: Antidepressant Potential

Another investigation assessed the antidepressant-like effects of various pyrrolidine derivatives. The study found that certain compounds exhibited significant reductions in depressive behaviors in rodent models, indicating a possible therapeutic role for related structures.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Electron-Withdrawing Groups (Cl, Br, CF₃):
    • The 4-Cl and 4-Br substituents (as in the target compound and ) enhance electrophilicity, improving binding to electron-rich biological targets like kinases .
    • The 4-CF₃ group () increases metabolic resistance due to fluorine’s electronegativity, making it suitable for long-acting therapeutics .
  • 4-CH₂CH₂CH₃ () increases hydrophobicity, favoring lipid bilayer penetration but risking solubility issues .
  • Stereochemical Influence:
    • The (3R)-configuration () demonstrates enantioselective binding to serotonin receptors, highlighting the importance of chirality in drug design .

Physicochemical Properties

  • Lipophilicity (LogP):
    • The target compound’s Cl and CH₃ groups provide moderate lipophilicity (estimated LogP ~2.1), balancing solubility and bioavailability.
    • The CF₃ analog () has higher LogP (~2.8), favoring CNS penetration but requiring formulation adjustments .
  • Melting Points and Stability:
    • Derivatives with bulky substituents (e.g., 4-propyl in ) exhibit lower melting points, impacting crystallinity and storage stability .

Biological Activity

3-(4-Chloro-3-methylphenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure features a pyrrolidine ring substituted with a 4-chloro-3-methylphenoxy group. Its molecular formula is C11H14ClN, and it has a molecular weight of approximately 211.69 g/mol. The presence of the chloromethylphenoxy moiety is significant as it contributes to the compound's interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent antiproliferative effects.

Cell LineIC50 (µM)Reference
MCF-75.2
PC-34.7

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This is believed to be mediated through the activation of caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring and substituents on the phenyl group can significantly alter its potency and selectivity.

  • Pyrrolidine Modifications : Variations in substituents on the pyrrolidine nitrogen can enhance binding affinity to target proteins.
  • Phenyl Substituents : The presence of electron-withdrawing groups (such as chlorine) on the phenyl ring increases lipophilicity and enhances cellular uptake.

Study on Antiproliferative Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including this compound. The results indicated that compounds with similar structural motifs exhibited enhanced antiproliferative activity against various cancer types, confirming the importance of structural modifications in improving efficacy .

In Vivo Studies

In vivo studies using murine models have indicated that administration of this compound leads to significant tumor reduction without notable toxicity. The therapeutic index appears favorable, suggesting potential for clinical applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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